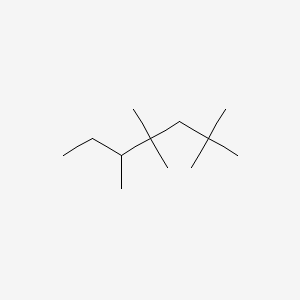

2,2,4,4,5-Pentamethylheptane

Description

Theoretical Framework for Branched Alkane Structural Chemistry

The structural chemistry of branched alkanes is fundamentally governed by the principles of chemical bonding and isomeric variation. Alkanes are saturated hydrocarbons, meaning they consist solely of hydrogen and carbon atoms linked by single bonds. chemistrynotes.com The carbon atoms in alkanes are sp³ hybridized, leading to a tetrahedral geometry and the ability to form complex, three-dimensional structures.

The concept of structural isomerism is central to understanding branched alkanes. Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. ck12.orglibretexts.org This variation in atomic arrangement leads to distinct physical and chemical properties for each isomer. fastercapital.com For instance, branched alkanes are thermodynamically more stable than their linear counterparts. nih.gov This increased stability is attributed to a combination of factors, including electrostatic effects and stabilizing geminal sigma→sigma* delocalization. nih.govresearchgate.net

The nomenclature of branched alkanes follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). This system involves identifying the longest continuous carbon chain (the parent chain), numbering the carbon atoms to give the substituent groups the lowest possible numbers, and naming the substituents (alkyl groups) based on their number of carbon atoms. ck12.orglibretexts.orgncert.nic.in

Classification and Isomeric Landscape of Pentamethylheptanes

Pentamethylheptane, with the molecular formula C12H26, exists as numerous structural isomers. hotowntech.comnih.govnih.gov The classification of these isomers is based on the specific arrangement of the five methyl groups attached to the seven-carbon heptane (B126788) backbone.

There are 27 isomers of pentamethylheptane. hotowntech.com Some of the notable isomers include:

2,2,3,4,5-Pentamethylheptane nih.gov

2,2,3,5,6-Pentamethylheptane nih.gov

2,2,4,4,5-Pentamethylheptane nih.gov

2,2,4,4,6-Pentamethylheptane nih.gov

2,2,4,6,6-Pentamethylheptane (B104275) nist.gov

The table below provides a comparison of the computed properties for several pentamethylheptane isomers, illustrating the differences that arise from their varied structures.

| Property | 2,2,3,4,5-Pentamethylheptane | 2,2,3,5,6-Pentamethylheptane | 2,2,4,4,6-Pentamethylheptane |

| Molecular Weight | 170.33 g/mol | 170.33 g/mol | 170.33 g/mol |

| XLogP3 | 5.4 | 5.4 | 5.6 |

| Topological Polar Surface Area | 0 Ų | 0 Ų | 0 Ų |

| Heavy Atom Count | 12 | 12 | 12 |

Significance of Pentamethylheptane Isomers in Modern Chemical Research

The unique properties of pentamethylheptane isomers make them significant in various areas of modern chemical research. Highly branched alkanes, in general, are crucial components in fuels and lubricants. ontosight.ailibretexts.org Their high boiling points and chemical stability make them suitable for these applications. ontosight.ai

Specifically, isomers of pentamethylheptane are used as solvents and as starting materials or intermediates in the synthesis of other chemical compounds. ontosight.ai Their hydrophobic nature also makes them useful in biological studies, such as in experiments involving membrane transport. ontosight.ai The study of these isomers contributes to a deeper understanding of structure-property relationships in organic molecules, which is fundamental to advancing chemical science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62199-61-5 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,2,4,4,5-pentamethylheptane |

InChI |

InChI=1S/C12H26/c1-8-10(2)12(6,7)9-11(3,4)5/h10H,8-9H2,1-7H3 |

InChI Key |

XRGPEBQZXVFCRE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(C)CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Pentamethylheptane Isomers

Alkylation Strategies for Branched Heptane (B126788) Skeletons

Alkylation is a fundamental process in petroleum refining that combines light olefins, such as butylene, with isoparaffins like isobutane (B21531) to generate longer, highly branched alkanes collectively known as alkylate. This alkylate is a premium blending stock for high-octane gasoline.

Mechanistic Investigations of Alkylation Reactions for Pentamethylheptane Formation

The creation of a complex structure like a pentamethylheptane isomer via alkylation proceeds through a well-established carbocation mechanism. This intricate dance of molecules is initiated and guided by a strong acid catalyst.

The key mechanistic steps are:

Initiation: The process begins when an acid catalyst, typically sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), protonates an olefin molecule (e.g., butylene), creating a reactive secondary carbocation.

Propagation via Hydride Transfer: This initial carbocation readily abstracts a hydride ion from an isoparaffin (e.g., isobutane). This step is crucial as it forms the more stable tert-butyl cation and a neutral alkane molecule, propagating the chain reaction.

Alkylation: The highly reactive tert-butyl cation then attacks another olefin molecule. For example, its reaction with butene forms a C₈ carbocation.

Rearrangement and Termination: This newly formed carbocation can undergo a series of rapid skeletal rearrangements (isomerization) to achieve greater stability. rsc.org It can also react with additional olefins or undergo a final hydride transfer from another isobutane molecule to yield the stable, saturated, and highly branched final product. The specific formation of 2,2,4,4,5-pentamethylheptane requires a precise sequence of these alkylation and isomerization events to assemble the C₁₂ backbone with its five methyl branches.

Catalytic Systems in Branched Alkane Synthesis

The catalyst is the heart of the alkylation unit, dictating the reaction's efficiency and the quality of the resulting alkylate. technion.ac.il

Liquid Acid Catalysts: Traditional industrial processes have long relied on potent liquid acids.

Sulfuric Acid (H₂SO₄): A workhorse catalyst effective for reacting propylene (B89431) and butylene, requiring refrigeration to minimize undesirable side reactions. technion.ac.il

Hydrofluoric Acid (HF): While easier to regenerate than sulfuric acid, HF poses significant environmental and safety hazards, driving the search for alternatives. technion.ac.ilishonest.com

Solid Acid Catalysts: To overcome the drawbacks of liquid acids, extensive research has focused on developing solid acid catalysts.

Zeolites: These crystalline aluminosilicates, such as H-ZSM-5 and H-Beta, possess a defined pore structure and tunable acidity. scbt.com This allows for shape-selective catalysis, favoring the production of specific high-octane isomers.

Ionic Liquids: More recent innovations include the use of chloroaluminate ionic liquids, which have demonstrated high selectivity and activity as recyclable catalysts for isobutane alkylation. rsc.org

Oligomerization and Catalytic Hydrogenation Routes for Isododecane Production

A prevalent and highly efficient industrial method for producing isododecane—a commercial mixture of C₁₂ isomers that includes various pentamethylheptanes—is a two-step process. nih.gov This route begins with the oligomerization of isobutylene (B52900), followed by the catalytic hydrogenation of the resulting olefins. scbt.com

Process Optimization in Isobutylene Oligomerization

Isobutylene oligomerization is an acid-catalyzed reaction that combines two, three, or more isobutylene units to create larger molecules known as oligomers. rsc.org The primary products are diisobutylene (C₈) and triisobutylene (B147571) (C₁₂). For isododecane production, the process is optimized to maximize the yield of the triisobutylene fraction.

The efficiency and selectivity of the reaction are highly dependent on the catalyst, reaction temperature, and pressure. Studies utilizing cobalt-loaded BETA molecular sieves, for example, have demonstrated that careful control of these parameters is essential for achieving optimal results. rsc.orgnih.gov An increase in temperature can boost the conversion of isobutylene but may negatively impact the selectivity towards the desired C₁₂ oligomers, necessitating a balance to achieve high yields. rsc.org

| Reaction Temperature (°C) | Isobutylene Conversion (%) | C₈ Selectivity (%) | C₁₂ Selectivity (%) |

|---|---|---|---|

| 40 | ~65 | ~75 | ~15 |

| 60 | >74 | ~70 | ~20 |

| 80 | ~85 | ~60 | ~25 |

Data is representative of findings from studies on Co/BETA molecular sieve catalysts under specific process conditions. rsc.orgnih.gov

Optimal conditions are often found at a sweet spot, such as a reaction temperature of 60 °C and a pressure of 1 MPa, which can yield an isobutylene conversion of over 74% with significant selectivity towards C₈ and C₁₂ olefins. rsc.orgnih.gov

Role of Catalytic Hydrogenation in Saturated Branched Alkane Synthesis

The oligomerization step produces a mixture of unsaturated C₁₂ olefins, primarily isododecenes. To create the final, stable isododecane product, these double bonds must be saturated. This is accomplished through catalytic hydrogenation. nih.gov

This process involves reacting the olefins with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. The reaction is thermodynamically favorable, converting the reactive double bonds into stable single bonds and releasing energy. nih.gov The mechanism entails the adsorption of both the olefin and hydrogen onto the catalyst's metal surface, followed by the stepwise transfer of hydrogen atoms to the carbons of the double bond. nih.gov

The most common catalysts employed for this purpose are:

Palladium (Pd): Often supported on activated carbon (Pd/C). scbt.com

Platinum (Pt): Frequently used as platinum dioxide (PtO₂), also known as Adams' catalyst.

Nickel (Ni): Used as finely divided Raney Nickel or supported on materials like alumina. scbt.com

This hydrogenation step finalizes the synthesis, yielding a high-purity, stable mixture of saturated, highly branched C₁₂ alkanes.

Derivatization Reactions of Pentamethylheptane Structures

Pentamethylheptanes are characterized by their chemical inertness. This stability stems from the high strength and non-polar nature of their carbon-carbon and carbon-hydrogen single bonds. scbt.com While this property makes them excellent fuels and solvents, it also renders them exceptionally difficult to functionalize or derivatize. scbt.com

The selective activation of C-H bonds in alkanes is often called one of the "holy grails" of chemistry and remains a formidable challenge. scbt.com Consequently, there are very few reported derivatization reactions for highly branched alkanes like pentamethylheptane. Those that do exist typically require harsh, non-selective conditions.

A historical example from 1954 describes the oxidation of the related isomer 2,2,4,6,6-pentamethylheptane (B104275) using chromic oxide. ishonest.com This aggressive reaction leads to a non-specific cleavage of the molecule, resulting in a mixture of smaller oxygenated products. Modern research into alkane functionalization explores sophisticated transition-metal catalysts, but these advanced methods are largely confined to academic research and are not used for the derivatization of specific industrial alkanes like this compound.

Oxidative Transformations and Reaction Product Characterization

The oxidation of saturated hydrocarbons like pentamethylheptane isomers requires forcing conditions and often leads to a mixture of products. The tertiary hydrogens present in these molecules are the most likely sites of initial attack. Characterization of the resulting alcohols, ketones, or hydroperoxides necessitates advanced analytical techniques. Gas chromatography (GC) is employed to separate the components of the product mixture, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the definitive structural elucidation of each oxidized species.

Reductive Pathways in Pentamethylheptane Chemistry

Given that alkanes are in their most reduced state, reductive pathways are primarily relevant when considering the conversion of functionalized pentamethylheptane derivatives back to the parent alkane. For instance, a halogenated pentamethylheptane could be reduced via catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride.

Electrophilic and Radical Substitution Mechanisms

Due to the electron-rich nature of the numerous sigma bonds, alkanes are generally unreactive towards electrophiles. Consequently, substitution reactions on pentamethylheptane isomers proceed almost exclusively through radical mechanisms. These reactions are typically initiated by ultraviolet light or a radical initiator and proceed via a chain reaction. The regioselectivity of radical halogenation, for example, is governed by the stability of the resulting alkyl radical, with tertiary C-H bonds being the preferred site of hydrogen abstraction. youtube.com This leads to a predictable, albeit often complex, mixture of halogenated isomers.

Nucleophilic Substitution Reactions of Functionalized Pentamethylheptane Analogues (e.g., 2,2,4,6,6-Pentamethylheptane with Ethylene (B1197577) Diamine)

Functionalized pentamethylheptane analogues, such as those bearing a leaving group, can undergo nucleophilic substitution. However, the extreme steric hindrance imposed by the multiple methyl groups in isomers like 2,2,4,6,6-pentamethylheptane dramatically slows down the rate of bimolecular nucleophilic substitution (SN2). nih.govlibretexts.org Reactions with nucleophiles, including ethylene diamine, are more likely to proceed through a unimolecular (SN1) pathway if a stable carbocation can be formed. nih.gov Even so, elimination reactions (E1 and E2) often become significant competing pathways, particularly in the presence of a strong base. The choice of solvent and the nature of the nucleophile are critical in determining the product distribution. sinica.edu.tw

Hydrogenation of Unsaturated Precursors to Pentamethylheptane Analogues (e.g., 2,2,4,6,6-Pentamethylheptane)

A highly effective and common strategy for the synthesis of pentamethylheptane analogues is the catalytic hydrogenation of unsaturated precursors. researchgate.netgoogle.comgoogle.com For instance, 2,2,4,6,6-pentamethylheptane can be prepared by the hydrogenation of a corresponding pentamethylheptene or pentamethylheptadiene. nih.gov This process typically utilizes a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction involves the addition of hydrogen across the carbon-carbon double or triple bonds, resulting in the formation of the saturated alkane.

Kinetic and Mechanistic Analyses of Pentamethylheptane Reactions

Understanding the rates and mechanisms of reactions involving pentamethylheptane isomers is essential for controlling reaction outcomes and optimizing synthetic protocols.

Application of Kinetic Models for Reaction Rate Determination (e.g., Logistic Regression)

While logistic regression is a statistical tool not typically applied to reaction rate determination in chemical kinetics, other mathematical models are fundamental to this endeavor. nih.gov Kinetic studies of reactions involving pentamethylheptanes often employ rate law equations to determine reaction orders and rate constants. mdpi.com For more complex reaction networks, such as the reforming of n-heptane, more sophisticated kinetic models like the Langmuir-Hinshelwood model are used to describe the surface reactions on a catalyst. researchgate.net These models, often in conjunction with computational chemistry, allow for the detailed analysis of reaction pathways and the determination of activation energies for different processes, including isomerization and cracking. researchgate.netresearchgate.net

Elucidation of Carbocation Rearrangement Pathways in Branched Alkane Formation

The formation of highly branched alkanes, such as isomers of pentamethylheptane, is fundamentally governed by the behavior of carbocation intermediates. These rearrangements are defined as the movement of a carbocation from an unstable state to a more stable one through structural "shifts" within the molecule. libretexts.org This phenomenon is central to controlling the degree of branching in alkanes, a critical factor in processes like petroleum refining. acs.org

Carbocation rearrangements typically proceed through two primary mechanisms: hydride shifts and alkyl shifts. libretexts.org In a hydride shift, a hydrogen atom with its two bonding electrons migrates to an adjacent positively charged carbon. libretexts.orgmasterorganicchemistry.com An alkyl shift involves the migration of an entire alkyl group with its electron pair. masterorganicchemistry.com The thermodynamic driving force for both processes is the formation of a more stable carbocation, following the stability order: tertiary > secondary > primary. masterorganicchemistry.commasterorganicchemistry.com For instance, a hydride or methyl shift can convert a secondary carbocation into a more stable tertiary one. libretexts.org

For decades, the precise mechanism of these rearrangements, particularly the role of protonated cyclopropane (B1198618) (PCP+) structures, was a subject of debate. uregina.ca Recent computational studies, using models like the hexyl ion, have provided significant clarification. acs.org These studies revealed that the intermediates are not simply edge- or corner-protonated cyclopropanes but rather "closed" structures that are a mesomeric hybrid of the two. acs.orguregina.ca This advanced understanding helps explain long-observed experimental curiosities, such as the slower rate of rearrangements that alter the degree of branching. uregina.ca The slow steps in these rearrangements are crucial as they dictate the final product distribution. acs.org

The formation of a complex branched structure like this compound would involve a sequence of these fundamental rearrangement steps. Starting from a less branched carbocation, a series of hydride and alkyl shifts would occur to form the most stable tertiary carbocation intermediates, ultimately leading to the highly branched alkane structure upon termination of the reaction. These pathways are vital for predicting product distributions in industrial organic reactions, including the modification of petroleum products. uregina.ca

Table 1: Characteristics of Carbocation Rearrangement Shifts

| Shift Type | Migrating Group | Common Scenario | Driving Force |

|---|---|---|---|

| Hydride Shift | Hydrogen atom (H⁻) | A hydrogen on a carbon adjacent to a carbocation. libretexts.org | Formation of a more stable carbocation (e.g., secondary to tertiary). masterorganicchemistry.com |

| Alkyl Shift | Alkyl group (e.g., methyl) | A quaternary carbon adjacent to a secondary or primary carbocation. masterorganicchemistry.com | Formation of a more stable carbocation where a hydride shift is not possible or would lead to a less stable ion. masterorganicchemistry.com |

Pyrolysis Reactions and Their Impact on Fuel Sub-Mechanisms

The pyrolysis of highly branched alkanes like pentamethylheptane isomers is of significant interest for the development of advanced fuels. These compounds are major components in jet fuel surrogates and are considered for use as endothermic fuels, which can absorb heat through chemical reactions and are crucial for cooling in hypersonic aircraft. researchgate.net

Research into the pyrolysis of dodecane (B42187) isomers, such as iso-dodecane (2,2,4,6,6-pentamethylheptane), provides critical insights into the decomposition pathways that affect fuel performance. researchgate.net Pyrolysis involves the thermal decomposition of the fuel in the absence of an oxidant. The initial step is typically C-C bond fission, which breaks the large alkane into smaller radical fragments. The molecular structure of iso-dodecane is analogous to that of iso-octane, and as such, reaction mechanisms for its pyrolysis are often patterned after those developed for iso-octane. researchgate.net

The decomposition of these large alkanes generates a pool of smaller hydrocarbons. These primary products then undergo a complex series of secondary reactions, including dehydrogenation, isomerization, and cyclization, which lead to the formation of aromatic compounds like benzene, naphthalene, and pyrene. frontiersin.org The formation of these polycyclic aromatic hydrocarbons (PAHs) is a critical sub-mechanism in fuel combustion models because they are known precursors to soot. frontiersin.org

Detailed kinetic models are developed to simulate these pyrolysis reactions and predict the evolution of chemical species. For instance, computational mechanisms for iso-dodecane pyrolysis have been developed for both sub- and supercritical conditions, using standard group additivity techniques to estimate kinetic rate parameters. researchgate.net These models are benchmarked against experimental data from reactors to ensure their accuracy in predicting the formation of key intermediates and products. researchgate.netfrontiersin.org Understanding these pyrolytic pathways is essential for designing fuels with desired combustion properties and for minimizing the formation of harmful pollutants like soot.

Table 2: Research Findings on Pyrolysis of Dodecane Isomers

| Study Focus | Key Findings | Relevance to Fuel Sub-Mechanisms |

|---|---|---|

| Iso-dodecane Pyrolysis Model Development | Developed sub- and supercritical pyrolysis mechanisms for iso-dodecane (2,2,4,6,6-pentamethylheptane) as a surrogate for endothermic jet fuels. researchgate.net | Provides a foundational pyrolytic base mechanism for detailed oxidation reaction models. researchgate.net |

| n-Dodecane Pyrolysis and Soot Formation | Investigated the formation of PAHs (e.g., naphthalene, pyrene) from n-dodecane pyrolysis using different chemical mechanisms. frontiersin.org | Accurate prediction of PAH formation is crucial for modeling soot, a key sub-mechanism in fuel combustion. frontiersin.org |

| Co-pyrolysis for Jet Fuel Hydrocarbons | Catalytic co-pyrolysis of biomass and plastics can produce jet fuel range hydrocarbons, including aromatics from the aromatization of alkanes and olefins. rsc.org | Demonstrates pathways to convert primary pyrolysis products into desired fuel components like cyclic and aromatic hydrocarbons. rsc.org |

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling

High-resolution gas chromatography coupled with mass spectrometry is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. It combines the exceptional separating power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

For exceptionally complex samples where single-column GC may be insufficient, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power. chromatographyonline.com This technique employs two columns of different selectivity, providing an order of magnitude increase in peak capacity. nih.gov The entire sample is subjected to separation in both dimensions, which is particularly useful for resolving co-eluting compounds and isolating trace analytes from a complex matrix. chromatographyonline.comlabcompare.com For branched alkanes like pentamethylheptane isomers, which may have very similar boiling points and chromatographic behaviors, GC×GC is an invaluable tool. It can effectively separate these isomers from each other and from other hydrocarbons in intricate mixtures like petroleum or essential oils. nih.govchromatographyonline.com The enhanced separation not only allows for more accurate identification but also improves quantification by resolving analyte peaks from interfering background signals. chromatographyonline.comchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of a compound in solution. It works by probing the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. For 2,2,4,4,5-pentamethylheptane, ¹H NMR and ¹³C NMR would provide a definitive structural fingerprint.

¹H NMR would show distinct signals for the protons on the different methyl groups and the single proton at the C5 position. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR would reveal a unique signal for each of the carbon atoms in a distinct chemical environment, confirming the carbon backbone and the positions of the methyl branches.

Advanced NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to establish the connectivity between protons and carbons, unequivocally confirming the this compound structure and distinguishing it from other C12H26 isomers.

Infrared (IR) Spectroscopic Analysis for Vibrational Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. nih.gov Every molecule has a unique IR spectrum that acts as a "molecular fingerprint," making it a powerful tool for identification. nih.govnih.gov For this compound, the IR spectrum would be characterized by absorption bands corresponding to the stretching and bending vibrations of its C-H bonds within its methyl (-CH₃) and methylene (B1212753) (-CH₂) groups. The spectrum would show strong absorptions in the 2850-3000 cm⁻¹ region due to C-H stretching and in the 1350-1480 cm⁻¹ region due to C-H bending. While these features are common to all alkanes, the precise pattern and combination of peaks are unique to its specific branched structure, allowing for its identification when compared against a reference spectrum. nist.gov

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for molecular structure analysis, often used as the detector in a GC-MS system. In EI-MS, high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a reproducible manner. libretexts.org This fragmentation pattern is a characteristic fingerprint that provides significant structural information. researchgate.net

For this compound (molecular weight ≈ 170.33 g/mol ), the molecular ion (M⁺˙) peak at m/z 170 would be observed. nist.govnih.gov However, due to its highly branched nature, the molecular ion would be prone to extensive fragmentation. libretexts.org The fragmentation is driven by the formation of the most stable carbocations. Key fragmentation pathways would include:

Loss of a methyl group (-CH₃): This would produce a prominent peak at m/z 155.

Loss of a tert-butyl group (-C(CH₃)₃): Cleavage of the C4-C5 bond would result in the loss of a 57 amu fragment, leading to a stable cation and a significant peak at m/z 113. The tert-butyl cation itself would produce a major peak at m/z 57.

The resulting mass spectrum, with its unique distribution of fragment ions, serves as a robust confirmation of the compound's identity. spectroscopyonline.com

Table 1: Predicted Key EI-MS Fragmentation for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Likely Origin |

| 170 | [C₁₂H₂₆]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [C₁₁H₂₃]⁺ | Loss of a methyl radical (•CH₃) from M⁺˙ |

| 113 | [C₈H₁₇]⁺ | Loss of a tert-butyl radical (•C₄H₉) from M⁺˙ |

| 57 | [C₄H₉]⁺ | tert-Butyl cation; a very common and stable fragment |

Utilization of Pentamethylheptanes as Analytical Reference Standards

Analytical reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances. sigmaaldrich.com They are critical for ensuring the accuracy, reliability, and comparability of results in analytical testing across various industries, including pharmaceutical, environmental, and food safety. sigmaaldrich.com A certified reference material of this compound would serve several key purposes:

Qualitative Identification: In GC analysis, the retention time of a peak in a sample can be compared to the retention time of the this compound standard to confirm its identity.

Quantitative Analysis: The standard can be used to create a calibration curve, allowing for the precise measurement of the concentration of this compound in a sample.

Method Validation: It is essential for validating the performance of analytical methods, ensuring they meet required specifications for accuracy and precision.

Given the complexity of isomer mixtures, having a pure standard for each specific isomer, such as this compound, is crucial for unambiguous and accurate analytical characterization.

Computational Chemistry and Theoretical Modeling of Pentamethylheptane Systems

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For pentamethylheptane isomers, these calculations can elucidate the most stable three-dimensional arrangements (conformations) and the distribution of electrons within the molecule, which in turn dictate its reactivity and physical properties.

The theoretical determination of thermochemical properties, such as the heat of formation (ΔHf°), is critical for assessing the stability and energy content of fuel molecules and their reaction intermediates. While specific high-level quantum mechanical calculations for 2,2,4,4,5-pentamethylheptane are not abundant in publicly accessible literature, the principles for such determinations are well-established. Methods like Gaussian-3 (G3) theory and complete basis set (CBS) methods are often employed for accurate predictions. dntb.gov.ua

Recent studies on other alkanes, such as propane (B168953) and pentane (B18724) isomers, demonstrate the significant impact of the chosen level of theory on the predicted thermochemical data. researchgate.netosti.gov For instance, calculations using methods like CCSD(T)-F12/TZ-F12 have been shown to provide highly accurate thermochemical parameters that can refine group additivity values for larger molecules. researchgate.net These refined parameters are crucial for developing accurate combustion models. researchgate.netosti.gov The standard enthalpy of formation for a related isomer, 2,2,4,6,6-pentamethylheptane (B104275), has been experimentally determined, providing a benchmark for theoretical models. nist.govnist.gov

A theoretical study on isomeric compounds highlights that the position of substituents significantly influences their thermodynamic characteristics, which can be determined through molecular statistical calculations. mdpi.com This underscores the importance of precise computational models for distinguishing between isomers like this compound and its counterparts. mdpi.com

Table 1: Example of Theoretically Determined Thermochemical Data for Alkane Isomers (Note: This table is illustrative of the types of data obtained from quantum chemical calculations for alkanes, as specific data for this compound is not readily available in the cited literature.)

| Isomer | Method | Calculated Heat of Formation (kJ/mol) |

|---|---|---|

| n-Pentane | G3(MP2) | -146.7 |

| Isopentane | G3(MP2) | -154.2 |

Molecular Dynamics Simulations for Understanding Branched Alkane Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules over time. rsc.org For branched alkanes like this compound, MD simulations can reveal information about their conformational changes, diffusion, and interactions in liquid phases or under confinement. acs.orgresearchgate.nethu-berlin.de

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical methods that correlate the chemical structure of molecules with their physical properties or biological/environmental activities, respectively. nih.govnih.govnih.gov

QSPR models are instrumental in predicting the properties of mixtures, which is particularly relevant for fuel science. nih.gov These models can predict properties like boiling points, vapor pressures, and critical temperatures based on molecular descriptors derived from the chemical structure. nih.govaljest.netresearchgate.net The development of robust QSPR models involves selecting appropriate molecular descriptors and using statistical methods like multiple linear regression (MLR) or machine learning algorithms. researchgate.netutcluj.roaidic.it

For alkanes, QSPR models have been successfully developed to predict properties such as octane (B31449) numbers and critical temperatures. aljest.netresearchgate.net These models often use topological indices and other descriptors that quantify the degree of branching and molecular size. researchgate.netutcluj.ro The validation of these models is a critical step to ensure their predictive power and is typically performed using internal and external validation techniques. nih.govunibo.it

Table 2: Example of Descriptors Used in QSPR Models for Alkanes (This table is illustrative and based on general QSPR studies for alkanes.)

| Descriptor Type | Example Descriptor | Property Predicted |

|---|---|---|

| Topological | Wiener Index | Boiling Point |

| Constitutional | Molecular Weight | Critical Temperature |

| Geometric | Molecular Surface Area | Solubility |

While alkanes like this compound are generally resistant to hydrolysis, QSAR models can be developed to predict their transformation rates through other environmental pathways, such as reaction with hydroxyl radicals in the atmosphere or water. rsc.org The development of such models is crucial for assessing the environmental persistence of organic compounds. nih.govnih.gov

Predictive QSAR models for reaction kinetics typically use descriptors related to the electronic structure and steric accessibility of the reaction center. nih.govnih.gov For instance, models predicting the rate of reaction with hydroxyl radicals often incorporate descriptors like the energy of the highest occupied molecular orbital (HOMO) and bond dissociation energies. rsc.org The reliability of these predictive models is established through rigorous validation procedures. nih.govceur-ws.org Although specific QSAR models for the hydrolysis of this compound are not expected due to its chemical nature, the methodology is broadly applicable to other transformation processes. nih.gov

Computational Fluid Dynamics (CFD) in Fuel Combustion Simulations

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. ekb.egcollectionscanada.capageplace.de In the context of fuels, CFD is indispensable for simulating the complex processes occurring within an internal combustion engine or an industrial burner. researchgate.netyoutube.comyoutube.comyoutube.comeuropa.euresearchgate.net

CFD simulations of fuel combustion integrate models for fluid dynamics, heat transfer, and chemical kinetics to predict flame propagation, temperature distribution, and the formation of pollutants. mdpi.com For a fuel component like this compound, its thermochemical and physical properties, often derived from quantum chemical calculations and QSPR models, would be essential inputs for a high-fidelity CFD simulation. These simulations allow engineers to optimize engine design and combustion strategies for improved efficiency and reduced emissions. collectionscanada.ca The accuracy of CFD simulations relies heavily on the quality of the underlying physical and chemical models, including turbulence models and chemical kinetic mechanisms. researchgate.netmdpi.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2,4,6,6-Pentamethylheptane |

| Propane |

| n-Pentane |

| Isopentane |

| Neopentane |

| Methane |

| Carbon Dioxide |

| Water |

| Oxygen |

| Nitrogen |

Automated Reaction Mechanism Generation and Analysis for Hydrocarbon Systems

The combustion and pyrolysis of hydrocarbons, such as this compound, involve an extraordinarily large number of elementary reactions and intermediate species. rsc.orgresearchgate.net Manually constructing a comprehensive kinetic model for such a complex molecule is a formidable task. Automated reaction mechanism generation represents a paradigm shift in computational chemistry, enabling the systematic and unbiased construction of detailed kinetic models for complex reacting systems. nih.govresearchgate.net These automated tools are crucial for developing predictive models for fuel combustion, pollutant formation, and other reactive chemical processes. nih.gov

Software suites like the Reaction Mechanism Generator (RMG) provide a powerful framework for this purpose. researchgate.netnih.gov The process begins with one or more initial molecules, in this case, this compound. The software then algorithmically explores potential reaction pathways by applying a predefined set of reaction templates or families. researchgate.net This exploration generates a network of interconnected species and reactions.

The core of these automated systems relies on several key capabilities:

Species and Reaction Representation: Chemical structures are typically represented as graphs, allowing for efficient computational manipulation and isomorphism checking. researchgate.netmit.edu

Reaction Discovery: The system identifies possible reactions that the species in the model can undergo. This is often accomplished using a library of known reaction families, such as hydrogen abstraction, radical addition, or beta-scission. researchgate.net

Thermochemical and Kinetic Parameter Estimation: For newly generated species, thermochemical properties (like enthalpy, entropy, and heat capacity) are estimated, often using group additivity methods. researchgate.netmit.edu Similarly, the rate coefficients for new reactions are estimated based on rates of similar, well-characterized reactions from a database. researchgate.net

Mechanism Growth and Refinement: A rate-based algorithm is typically used to grow the reaction network. researchgate.netmit.edu The model is expanded by adding the most important species and reactions based on their calculated reaction fluxes under specified conditions (e.g., temperature and pressure). semanticscholar.org This ensures that the model remains computationally tractable while capturing the essential chemistry.

The challenge in exploring reaction networks is the potential for a "combinatorial catastrophe," where the number of possible species and reactions grows exponentially. nih.gov Modern automated systems manage this complexity through flux-based analysis and by allowing for the exploration to be focused on regions of the reaction network that are most relevant to the phenomena being studied. nih.govsemanticscholar.org

For a highly branched alkane like this compound, an automated generator would systematically build a mechanism by considering the following types of elementary reactions.

Table 1: Illustrative Elementary Reaction Families for Pentamethylheptane Oxidation

| Reaction Family | General Description | Example involving a Pentamethylheptane-derived radical |

| H-Abstraction | A radical removes a hydrogen atom from the fuel molecule, creating a new radical. | C12H26 + •OH → C12H25• + H2O |

| C-C Bond Scission (β-scission) | A radical breaks a carbon-carbon bond, typically one bond away from the radical center, yielding an alkene and a smaller radical. | C12H25• → C8H16 + C4H9• |

| Radical Addition to O2 | A hydrocarbon radical reacts with molecular oxygen to form a peroxy radical (ROO•). This is a key step in low-temperature combustion. | C12H25• + O2 → C12H25OO• |

| Isomerization | An internal rearrangement of a radical, often involving an internal hydrogen shift. For peroxy radicals, this can lead to the formation of hydroperoxyalkyl radicals (•QOOH). | C12H25OO• → •C12H24OOH |

| Chain Branching | Reactions that increase the number of radical species, leading to autoignition. A common pathway involves the decomposition of a hydroperoxyalkyl radical. | •C12H24OOH → C12H24O + •OH |

Once a detailed reaction network is generated, computational analysis is performed to extract meaningful chemical insights. Pathway analysis is used to identify the dominant reaction sequences that convert reactants to products under specific conditions. mdpi.com For instance, at high temperatures, the pyrolysis of this compound would be dominated by C-C bond scission reactions, while at lower temperatures, oxidation pathways involving peroxy radical chemistry become significant. researchgate.net

Table 2: Hypothetical Dominant Reaction Pathway Analysis for this compound at Low Temperature

| Step | Reaction Type | Reactants | Products | Significance |

| 1 | Initiation (H-Abstraction) | This compound + •OH | Pentamethylheptyl radical (C12H25•) + Water | Formation of initial fuel radical. |

| 2 | O2 Addition | Pentamethylheptyl radical + O2 | Pentamethylheptylperoxy radical (C12H25OO•) | Key step in low-temperature oxidation. |

| 3 | Isomerization | Pentamethylheptylperoxy radical | Hydroperoxypentamethylheptyl radical (•C12H24OOH) | Forms a hydroperoxide functional group. |

| 4 | Second O2 Addition | Hydroperoxypentamethylheptyl radical + O2 | OOHydroperoxypentamethylheptylperoxy radical | Further oxidation. |

| 5 | Chain Branching | Decomposition of hydroperoxy species | Ketohydroperoxides, Aldehydes, •OH radicals | Proliferation of radicals, leading to autoignition. |

By combining first-principles calculations with automated network analysis, researchers can uncover key reaction pathways and understand the complex chemical kinetics of hydrocarbons like this compound without experimental bias. rsc.orgrsc.org This theoretical approach is fundamental to improving catalyst design, optimizing combustion efficiency, and accurately modeling the formation of pollutants. rsc.org

Environmental Behavior and Fate Studies of Highly Branched Alkanes

Environmental Degradation Pathways and Mechanisms

The degradation of alkanes in the environment is a critical process that determines their persistence and potential for long-term impact. This occurs through both biological and non-biological (abiotic) pathways.

Primary Biodegradation Kinetics in Aquatic and Terrestrial Environments

The structure of an alkane molecule significantly influences its susceptibility to microbial degradation. A key factor is the degree of branching.

General Trends: Studies consistently show that linear alkanes (n-alkanes) are biodegraded more readily than their branched isomers. acs.org The presence of methyl groups, especially quaternary carbons (a carbon atom bonded to four other carbon atoms), as found in 2,2,4,4,5-pentamethylheptane, tends to hinder enzymatic attack by microorganisms. nih.gov This steric hindrance makes it more difficult for the enzymes, such as alkane hydroxylases, to access and oxidize the molecule. researchgate.net

Recalcitrance of Highly Branched Alkanes: Research on the biodegradation of various hydrocarbons has shown that highly branched alkanes are among the most persistent. For instance, a study demonstrated that 2,2,4,4,6,8,8-heptamethylnonane, another highly branched alkane, showed limited or inconsistent degradation in activated sludge, seawater, and lake water. acs.org Similarly, pristane, a multi-branched alkane, was once considered recalcitrant under anaerobic conditions. ijabbr.com

Aquatic vs. Terrestrial: While specific data is lacking, biodegradation in soils and sediments is a complex process influenced by the availability of the chemical to microorganisms. In both environments, the low water solubility of such a hydrophobic compound would be a rate-limiting factor. The presence of diverse microbial communities in soils can lead to degradation, but the highly branched structure would still present a significant challenge. nih.gov

Characterization and Assessment of Environmental Degradation Products

There are no specific studies identifying the degradation products of this compound. However, the general metabolic pathways for alkane degradation by microorganisms are well-established.

Aerobic Degradation: Under aerobic conditions, the primary attack on an alkane is initiated by an oxygenase enzyme, which introduces a hydroxyl group to form an alcohol. nih.govfrontiersin.org This alcohol is subsequently oxidized to an aldehyde and then to a carboxylic acid. nih.gov The resulting fatty acid can then be metabolized by the microbial cell through the β-oxidation pathway. frontiersin.org Given the highly branched nature of this compound, this process would be sterically hindered.

Anaerobic Degradation: Anaerobic degradation pathways are more complex. One known mechanism is the addition of the alkane to fumarate, which has been observed for various alkanes. nih.gov

Atmospheric Degradation Products: In the atmosphere, the reaction of alkanes with hydroxyl radicals leads to the formation of peroxy radicals. These radicals can react further to form a variety of oxygenated products, including alcohols, ketones, and organic nitrates. These low-volatility products can contribute to the formation of secondary organic aerosol (SOA). copernicus.org The branching structure of the parent alkane influences the types and yields of these products. copernicus.org

Environmental Distribution and Transport Modeling

The distribution and transport of a chemical in the environment are governed by its physical and chemical properties, such as volatility and its tendency to sorb to solids.

Volatilization Rates and Atmospheric Dispersion Modeling

Volatilization: Specific experimental data on the volatilization rate of this compound from water or soil are not available. Volatility is often estimated using Henry's Law Constant. While no value is available for the target compound, its structural similarity to other C12 alkanes suggests it will be a volatile organic compound (VOC). However, branching can lower the vapor pressure compared to linear alkanes of the same carbon number, which would, in turn, reduce the rate of volatilization. copernicus.org

Atmospheric Dispersion: Once volatilized into the atmosphere, this compound would be subject to atmospheric transport and dispersion. Atmospheric dispersion models, which are typically based on Gaussian plume models, are used to predict the downwind concentration of airborne pollutants. These models incorporate meteorological data such as wind speed and direction, as well as atmospheric stability. wikipedia.org The output of such models would predict the distribution and concentration of the compound in the air.

Sorption to Environmental Compartments (Soil and Sediment)

Sorption Mechanisms: The sorption of non-polar organic compounds like this compound to soil and sediment is a key process affecting their fate and transport. This process is primarily driven by hydrophobic interactions with the organic carbon fraction of the soil or sediment. tu-darmstadt.de Sorption can occur via absorption into amorphous organic matter or adsorption onto carbonaceous materials like black carbon and kerogen. nih.govwur.nl

Influence of Molecular Structure: The three-dimensional structure of a molecule can influence its sorption behavior. Studies comparing linear and cyclic alkanes have shown differences in their sorption coefficients, indicating that molecular shape plays a role. researchgate.net Highly non-planar, bulky molecules like this compound may exhibit different sorption characteristics compared to more flexible linear alkanes. While specific sorption coefficients (like Koc) are unavailable for this compound, its high hydrophobicity (estimated LogKow would be high) suggests a strong tendency to sorb to organic matter in soil and sediment, reducing its mobility in aquatic and terrestrial systems. This strong sorption can also reduce the bioavailability of the compound for microbial degradation. nih.gov

Bioaccumulation Potential and Bioconcentration Factor (BCF) Derivation

The bioaccumulation potential of a chemical refers to its ability to be absorbed by an organism from both its diet and the surrounding environment, leading to a concentration in the organism that is higher than in the surrounding medium. up.pt This is a critical consideration in environmental risk assessment, as substances that bioaccumulate can be transferred through the food chain. up.pteosca.eu The Bioconcentration Factor (BCF), which is the ratio of a chemical's concentration in an organism to its concentration in the water at a steady state, is a key metric for quantifying this potential. janusinfo.secefas.co.uk

For highly branched alkanes such as this compound, direct experimental data can be limited. Therefore, studies often rely on closely related isomers as analogues. A key study investigated the bioconcentration of 2,2,4,6,6-pentamethylheptane (B104275) (PMH), a C12 isomer, in fathead minnows (Pimephales promelas). nih.govoecd.org The research found that while the linear isomer, n-dodecane, did not result in concentrations in fish above the detection limit, PMH was quantifiable. nih.gov The study determined that a steady state was reached within 4 to 10 days of exposure. nih.gov

The resulting BCF for PMH, calculated as the average ratio of its concentration in fish to that in the water during the steady-state period, was found to be in the range of 880 to 3,500 L/kg. nih.gov Another analysis of this same study reported a logarithmic BCF value of 2.94, which corresponds to a BCF of approximately 871 L/kg. oecd.org Despite being relatively high, these BCF values are considered lower than what might be predicted based solely on the compound's hydrophobicity (Log Kow of 5.94). nih.govoecd.org This discrepancy suggests that metabolic processes within the fish play a significant role. It is known that both linear and branched hydrocarbons can be biotransformed by fish, and this efficient metabolism appears to prevent more significant bioaccumulation. nih.govindustrialchemicals.gov.au

Interactive Data Table: Bioconcentration Data for 2,2,4,6,6-pentamethylheptane (Analogue for this compound)

| Parameter | Value | Species | Source |

| BCF Range | 880 - 3,500 L/kg | Pimephales promelas (Fathead minnow) | nih.gov |

| Log Kow | 5.94 | N/A (Predicted) | oecd.org |

| Log BCF | 2.94 | Pimephales promelas (Fathead minnow) | oecd.org |

| Exposure Duration | 12 days | Pimephales promelas (Fathead minnow) | oecd.org |

Ecological Risk Assessment Methodologies for Branched Hydrocarbons

Application of Ecological Risk Classification (ERC) Frameworks

Ecological Risk Classification (ERC) frameworks are systematic, risk-based approaches used by regulatory bodies to prioritize chemical substances for further assessment. canada.cacanada.ca These frameworks move beyond simple hazard categorization by integrating multiple lines of evidence for both environmental hazard and exposure potential. canada.ca The Canadian Environmental Protection Act, 1999 (CEPA) provides a prominent example of such a framework, which has been developed and refined to classify the ecological risks of organic substances on the Domestic Substances List. canada.ca

Advanced Research Applications in Industrial and Chemical Engineering

Application as Model Compounds in Fundamental Hydrocarbon Research

In fundamental hydrocarbon research, particularly in physical and environmental chemistry, 2,2,4,4,5-Pentamethylheptane serves as a model compound. Its properties are studied to understand and predict the behavior of complex hydrocarbon mixtures. For instance, its Henry's Law constant has been compiled in databases used for environmental modeling. nist.gov This constant is crucial for predicting the partitioning of a chemical between water and air, a vital parameter in assessing the fate and transport of chemicals in the environment. The inclusion of this compound in such databases underscores its role as a reference compound for developing and validating environmental and chemical process models.

Role in Polymer Science and Engineering

Detailed research specifically documenting the use of this compound as a phlegmatiser or as a transfer and rinsing agent in industrial polymerization is limited in publicly available sources. However, the general functions of these roles in polymer science are well-established.

Organic peroxides are often used as initiators in radical polymerization, but they can be thermally sensitive and potentially explosive in their pure form. Phlegmatisers are inert substances added to desensitize these initiators, making them safer to handle and transport. Hydrocarbons are commonly used for this purpose. While not specifically documented for this compound, its properties as a stable, inert liquid hydrocarbon make it a plausible candidate for such applications.

In reactor polymerization, transfer agents are used to control the molecular weight of the polymer chains. Rinsing agents, typically solvents, are used to clean reactors between batches to prevent cross-contamination. The efficacy of a compound for these roles depends on its solvency, boiling point, and chemical inertness. As a stable hydrocarbon solvent, this compound possesses the fundamental characteristics required for a rinsing agent, although specific industrial use-cases are not documented in available literature.

Development of Specialty Chemicals and Analytical Reference Standards

This compound is listed in chemical handbooks and is available from suppliers, which points to its use as an analytical reference standard for calibrating instruments and for quality control purposes, particularly in the analysis of hydrocarbon streams. elsevier.comvdoc.pubpageplace.de Its well-defined structure and properties make it a reliable benchmark.

Furthermore, it has been identified as a potential component in the formulation of specialty chemical products. A patent for a bioresorbable surface coating for medical applications lists this compound among a group of possible solvents for applying a hydrophobic agent. uspto.gov This suggests a niche application in advanced materials and medical technology.

Table 2: Selected Thermophysical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | 187.0 °C | Yaws' Handbook vdoc.pubicdst.org |

| Freezing Point | -56.8 °C | Yaws' Handbook vdoc.pubicdst.org |

| Critical Temperature | 367.4 °C | Yaws' Handbook vdoc.pubicdst.org |

| Critical Pressure | 20.7 bar | Yaws' Handbook vdoc.pubicdst.org |

Fuel Chemistry and Performance Research

The study of specific isomers of fuel molecules is critical to understanding and predicting combustion performance. While isomers like 2,2,4,6,6-pentamethylheptane (B104275) are known components in surrogate fuel mixtures for jet fuel research, specific data for this compound is not readily found. nist.gov

In fuel science, the degree of branching in an alkane's structure has a profound impact on its combustion properties and, consequently, its octane (B31449) rating. Highly branched alkanes, such as the various isomers of pentamethylheptane, tend to resist auto-ignition or "knocking" much better than their straight-chain counterparts. This increased resistance to knocking leads to a higher octane number. The quaternary carbon centers (a carbon atom bonded to four other carbon atoms), such as those at the 2 and 4 positions in this compound, contribute significantly to this stability. While the precise octane number for this specific isomer is not documented in the searched literature, it is expected to be high based on these structural characteristics. Research in this field continues to model and measure the properties of individual isomers to better design high-performance fuels.

Design and Characterization of Surrogate Fuel Mixtures for Jet and Diesel Applications

The development of surrogate fuels, which are simplified mixtures of a few well-characterized compounds, is crucial for the computational modeling and experimental investigation of complex real-world fuels like jet and diesel. These surrogates are designed to mimic the physical and chemical properties of the target fuel, enabling more controlled and reproducible studies of combustion phenomena.

A review of the available literature indicates a significant focus on other isomers of dodecane (B42187), most notably 2,2,4,6,6-pentamethylheptane (often referred to as iso-dodecane), as a key component in surrogate fuel formulations for both jet and diesel fuels. researchgate.netacs.orghotowntech.comacs.org This isomer is frequently chosen to represent the highly branched alkane fraction of transportation fuels. For instance, research on military jet fuel (JP-5) surrogates has utilized 2,2,4,6,6-pentamethylheptane in combination with other compounds like n-dodecane and iso-cetane to replicate the fuel's properties. acs.org Similarly, studies on Alcohol-to-Jet (ATJ-SPK) fuel surrogates have also incorporated 2,2,4,6,6-pentamethylheptane. acs.org

Studies on Laminar Burning Velocities of Fuel Components

Laminar burning velocity is a fundamental combustion property that quantifies the speed at which a premixed, laminar flame propagates through a stationary fuel-air mixture. It is a critical parameter for understanding fuel reactivity, heat release rates, and flame stability, and serves as a key validation target for chemical kinetic models of combustion.

Experimental studies on the laminar burning velocities of various hydrocarbons, including alkanes, are prevalent in combustion research. dlr.deecm2015.huresearchgate.net These studies often investigate the effects of molecular structure, such as branching, on combustion characteristics. For example, it is generally observed that increased branching in alkanes tends to lower the laminar burning velocity. researchgate.net

However, specific experimental data for the laminar burning velocity of this compound is absent from the available scientific literature. While studies have been conducted on the laminar burning velocities of other C12 isomers and components of jet and diesel fuel, dlr.de none were found to have investigated this particular pentamethylheptane isomer. As a result, no data tables of its laminar burning velocity as a function of equivalence ratio, temperature, or pressure can be provided. This lack of data prevents a direct comparison of its combustion behavior with that of more commonly studied isomers like 2,2,4,6,6-pentamethylheptane.

Isomer Specific and Comparative Studies of Pentamethylheptanes

Chirality and Stereoisomerism in Pentamethylheptane Structures

The potential for stereoisomerism in alkanes arises from the presence of chiral centers. A chiral center is a carbon atom bonded to four different substituent groups, resulting in non-superimposable mirror images known as enantiomers. docbrown.infoilliumtech.com The number of possible stereoisomers can be estimated by the formula 2^n, where 'n' is the number of chiral centers. khanacademy.org

In the case of pentamethylheptane (C₁₂H₂₆) isomers, the existence and number of chiral centers are highly dependent on the substitution pattern. For the specific isomer 2,2,4,4,5-pentamethylheptane , a single chiral center exists at the C5 position. This carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and a bulky 2,2,4-trimethylpentyl group, satisfying the condition for chirality. Consequently, this compound can exist as a pair of enantiomers (R and S forms).

Other pentamethylheptane isomers exhibit different stereochemical properties. For instance, 2,2,4,6,6-pentamethylheptane (B104275) is achiral as no carbon atom is bonded to four distinct groups. nist.gov In contrast, an isomer like 2,2,3,4,5-pentamethylheptane possesses three chiral centers (at C3, C4, and C5), leading to a more complex stereoisomeric landscape with multiple potential diastereomers and enantiomers. nih.gov

| Pentamethylheptane Isomer | Chiral Center(s) Present | Number of Possible Stereoisomers |

|---|---|---|

| This compound | Yes (at C5) | 2 (one pair of enantiomers) |

| 2,2,4,6,6-Pentamethylheptane | No | 1 (achiral molecule) |

| 2,2,3,4,5-Pentamethylheptane | Yes (at C3, C4, C5) | 8 (2³) |

| 2,2,3,3,6-Pentamethylheptane | Yes (at C6) | 2 (one pair of enantiomers) |

Comparative Analysis of Chemical Reactivity and Stability Across Isomers

Generally, alkanes are characterized by low chemical reactivity due to the strength and non-polar nature of their C-C and C-H single bonds. quora.com They are largely inert to acids, alkalis, and most common oxidizing and reducing agents under normal conditions. noaa.gov However, they can react with potent oxidizing agents like nitric acid. noaa.gov

Influence of Branching Pattern on Molecular Interactions and Phase Behavior

The branching pattern of alkane isomers has a profound impact on their physical properties, particularly their melting and boiling points, which are governed by intermolecular van der Waals forces. tutorchase.comdoubtnut.com

Melting Point: The effect of branching on melting point is more complex. While reduced van der Waals forces would suggest a lower melting point, the ability of a molecule to pack efficiently into a crystal lattice plays a crucial role. masterorganicchemistry.com Highly symmetrical, compact molecules can often pack more neatly than their less-branched, more flexible counterparts, leading to a more stable crystal lattice that requires more energy to break apart. masterorganicchemistry.com This can result in an anomalously high melting point. A classic example is neopentane, which has a much higher melting point than n-pentane. wikipedia.org The specific symmetry of each pentamethylheptane isomer would determine its melting point relative to the others.

| Compound | Molecular Structure | Boiling Point (°C) | Key Structural Feature |

|---|---|---|---|

| n-Dodecane | Linear Chain | 216.3 | Maximum Surface Area |

| 2,2,4,6,6-Pentamethylheptane | Highly Branched | 177 - 178 thegoodscentscompany.com | Compact, Symmetrical Branching |

| This compound | Highly Branched | Not available | Asymmetric Branching |

Elucidation of Isomeric Composition in Commercial and Synthesized Pentamethylheptane Mixtures

Commercially available "pentamethylheptane" or its common synonym "isododecane" is often not a single, pure isomer but rather a mixture. monumentchemical.comhotowntech.com For instance, a safety data sheet for a commercial dodecane (B42187) isomer product indicated that it contained ≥ 72% 2,2,4,6,6-pentamethylheptane, with the remainder composed of other isomers. carlroth.com Similarly, research studies using isododecane isomers have reported purities of 98% consisting of two primary isomers. acs.org

The elucidation and quantification of the isomeric composition of such complex hydrocarbon mixtures require sophisticated analytical techniques. The most powerful and commonly used method for this purpose is gas chromatography (GC), often coupled with a mass spectrometer (MS) or a flame ionization detector (FID). acs.org

Two-Dimensional Gas Chromatography (GCxGC): For particularly complex mixtures of isomers with similar boiling points, two-dimensional GC (GCxGC) offers superior resolving power. acs.org This technique uses two different capillary columns with distinct separation mechanisms (e.g., one separating by boiling point and the other by polarity). The effluent from the first column is trapped, focused, and then injected into the second column for further separation. This process generates a two-dimensional chromatogram that can separate co-eluting peaks from a one-dimensional GC system, allowing for the detailed identification and quantification of individual isomers in fuels and other complex hydrocarbon matrices. acs.org

The synthesis of a specific isomer like this compound in a laboratory would also necessitate these analytical methods to confirm the identity of the target molecule and to assess its purity by identifying any isomeric byproducts formed during the reaction.

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural identity of 2,2,4,4,5-pentamethylheptane in synthetic samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with reference standards is critical for structural confirmation. For example, GC/MS analysis of saturated jet fuel samples compared to 2,2,4,6,6-pentamethylheptane standards shows matching fragmentation patterns (e.g., m/z 71, 85, 99) . Purity verification should include Certificate of Analysis (COA) reviews for parameters like ≥98% purity, validated via chromatographic methods .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

Q. How can thermophysical properties (e.g., density, viscosity) of this compound be experimentally determined?

- Methodological Answer : Vibrating tube densimeters and rotational viscometers are standard for measuring density (0.75 g/cm³) and viscosity across temperatures (293.15–373.15 K). Comparative studies of binary mixtures with heptamethylnonane provide validated protocols .

Advanced Research Questions

Q. How can contradictions in reported Henry’s Law constants (e.g., 7.0×10⁻⁷ vs. 9.3×10⁻⁷) for branched alkane isomers be resolved?

- Methodological Answer : Discrepancies arise from isomer-specific branching and experimental conditions. Researchers should cross-validate data using quantitative structure-property relationship (QSPR) models and multi-source datasets (e.g., Yaws (2003) vs. Gharagheizi (2012)) . Statistical averaging (e.g., 8.0×10⁻⁷ for 2,3,4,4,5-isomer) reduces uncertainty .

Q. What computational strategies validate thermal decomposition kinetics of highly branched alkanes like this compound?

- Methodological Answer : Reaction Stability Index (RSI) calculations based on primary/secondary/tertiary carbon counts predict rate constants (k). For example, 2,2,4,6,6-pentamethylheptane’s predicted kpd = 0.62 at 450°C aligns with experimental k = 0.66, validated via Arrhenius plots . Group contribution methods refine functional group assignments for ASTM parameter estimation .

Q. How can trace levels of this compound be detected in environmental or industrial matrices (e.g., solvent ink emissions)?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC/MS enables detection at µg/L levels. Selective ion monitoring (SIM) for m/z 71, 85, and 99 distinguishes it from co-eluting hydrocarbons in solvent ink-derived aerosols . Calibration with certified standards ensures quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.